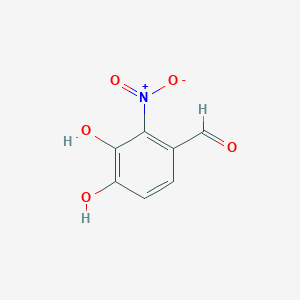

3,4-ジヒドロキシ-2-ニトロベンズアルデヒド

説明

3,4-Dihydroxy-2-nitrobenzaldehyde is a chemical compound with the molecular formula C7H5NO5 and a molecular weight of 183.12 . It is a powder at room temperature .

Synthesis Analysis

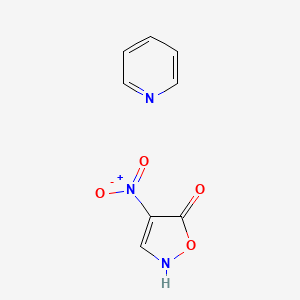

A method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde involves reacting 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde with a reagent comprising zinc chloride, water, and hydrogen chloride .Molecular Structure Analysis

The IUPAC name of this compound is 3,4-dihydroxy-2-nitrobenzaldehyde . The InChI code is 1S/C7H5NO5/c9-3-4-1-2-5 (10)7 (11)6 (4)8 (12)13/h1-3,10-11H .Chemical Reactions Analysis

3,4-Dihydroxy-2-nitrobenzaldehyde has been used as a chromophoric substrate for probing the catalytic mechanism of horse liver alcohol dehydrogenase . It has also been involved in a study of an enantioselective thioester aldol reaction, which was catalyzed by copper (II) triflate in the presence of a chiral bisoxazoline ligand .Physical And Chemical Properties Analysis

3,4-Dihydroxy-2-nitrobenzaldehyde is a powder at room temperature .科学的研究の応用

エナンチオ選択的反応における触媒作用

この化合物は、キラルビスオキサゾリン配位子の存在下、銅(II)トリフラートによって触媒されるエナンチオ選択的チオエステルアルドール反応におけるアルデヒド成分として使用されてきました。 .

酵素機構の探求

これは、馬肝臓アルコール脱水素酵素などの酵素の触媒機構を探求するための発色基質として役立ちます。 .

構造に基づく薬物設計

3,4-ジヒドロキシ-2-ニトロベンズアルデヒドの分子構造は、生物分子:リガンド複合体の研究に利用されており、これは構造に基づく薬物設計およびX線結晶複合体の改良に不可欠です。 .

有機化合物の合成

これは、ニトロベンズアルデヒド誘導体に関する関連研究で示唆されているように、潜在的な抗菌活性を有するものを含む、さまざまな有機化合物の合成に関与する可能性があります。 .

作用機序

Target of Action

The primary target of 3,4-Dihydroxy-2-nitrobenzaldehyde (DHNB) is xanthine oxidase (XO) . XO is an enzyme that plays a crucial role in the metabolism of purines, leading to the production of uric acid . This makes XO a key target for the development of drugs for hyperuricemia and gout .

Mode of Action

DHNB inhibits the activity of XO in a time-dependent manner . It is a potent inhibitor of XO, with an IC₅₀ value of 3 μM . The mode of action of DHNB seems to be similar to allopurinol, a clinically used XO inhibitory drug . DHNB displays potent mixed-type inhibition of the activity of XO .

Biochemical Pathways

By inhibiting XO, DHNB disrupts the purine metabolism pathway, reducing the production of uric acid . This can help lower serum uric acid levels, which is beneficial in the treatment of conditions like hyperuricemia and gout .

Pharmacokinetics

It’s known that dhnb is a potent xo inhibitor even at low doses . More research would be needed to fully understand the ADME properties of DHNB and their impact on its bioavailability.

Result of Action

The inhibition of XO by DHNB leads to a decrease in uric acid production . In a mouse model of acute hyperuricemia, a moderate dose of DHNB effectively controlled the serum uric acid content and significantly inhibited serum XO activity .

Action Environment

It’s worth noting that dhnb has low toxicity and enhances therapeutic efficacy, even at low doses, in co-administration with allopurinol . This suggests that DHNB might have a favorable safety profile in various physiological environments.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

特性

IUPAC Name |

3,4-dihydroxy-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-3-4-1-2-5(10)7(11)6(4)8(12)13/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UICJHWULOYPREF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)[N+](=O)[O-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564633 | |

| Record name | 3,4-Dihydroxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50545-37-4 | |

| Record name | 3,4-Dihydroxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

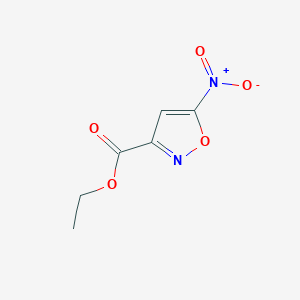

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

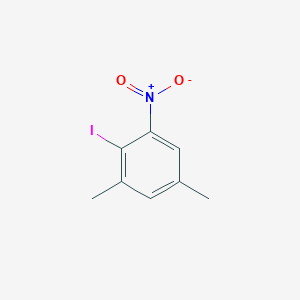

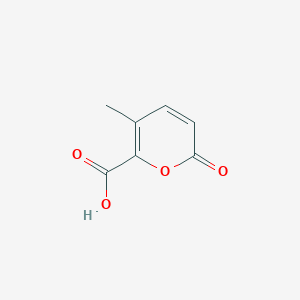

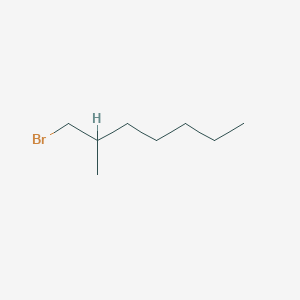

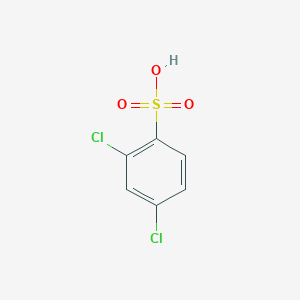

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,6,7,10,11-Hexakis[(n-octyl)oxy]triphenylene](/img/structure/B1610818.png)